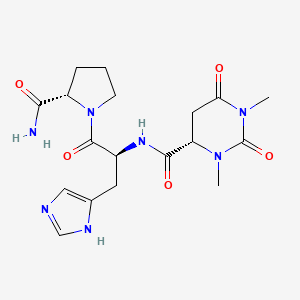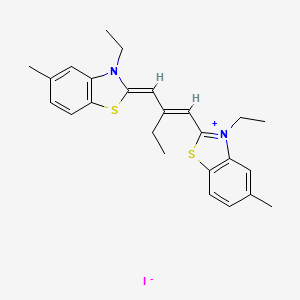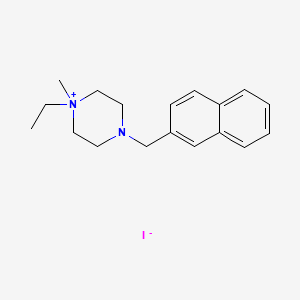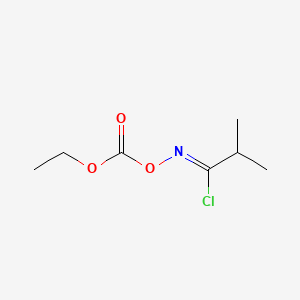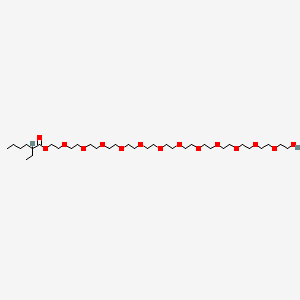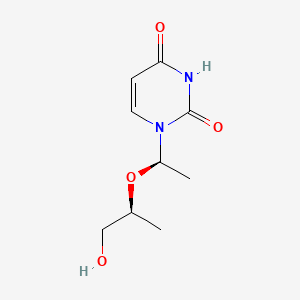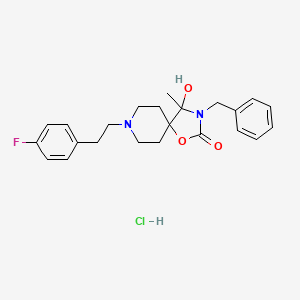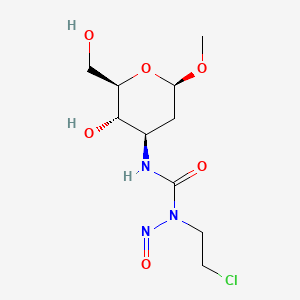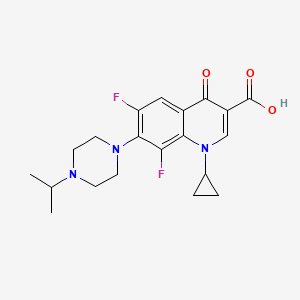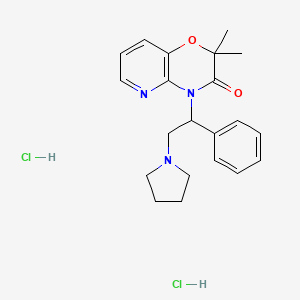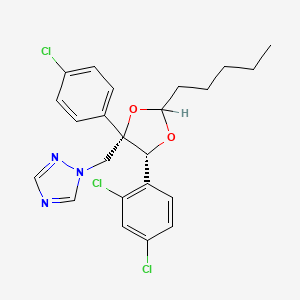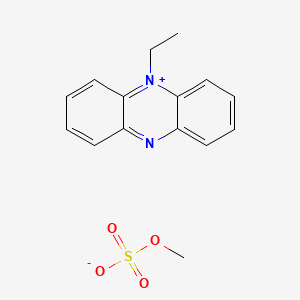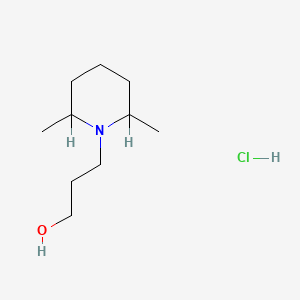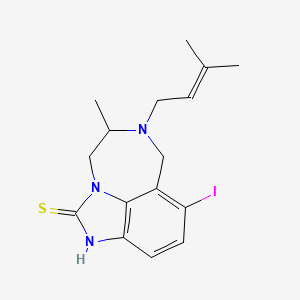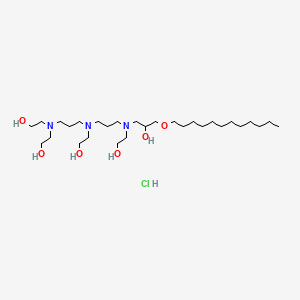
3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a triazaheptacosane backbone, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the triazaheptacosane backbone, followed by the introduction of hydroxyethyl groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including potential use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,13-dihydroxy-3,7,11-tris(2-hydroxyethyl)-3,7,11-trimethyl-15-oxa-3,7,11-triazoniaheptacosane trisulphate
- Other triazaheptacosane derivatives with different functional groups
Uniqueness
3,7,11-Tris(2-hydroxyethyl)-15-oxa-3,7,11-triazaheptacosane-1,13-diol hydrochloride is unique due to its specific combination of hydroxyethyl groups and triazaheptacosane backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
82799-33-5 |
|---|---|
Fórmula molecular |
C29H64ClN3O6 |
Peso molecular |
586.3 g/mol |
Nombre IUPAC |
1-[3-[3-[bis(2-hydroxyethyl)amino]propyl-(2-hydroxyethyl)amino]propyl-(2-hydroxyethyl)amino]-3-dodecoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C29H63N3O6.ClH/c1-2-3-4-5-6-7-8-9-10-11-26-38-28-29(37)27-32(21-25-36)17-13-15-30(18-22-33)14-12-16-31(19-23-34)20-24-35;/h29,33-37H,2-28H2,1H3;1H |
Clave InChI |
XQKBJAQHPXPUIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(CN(CCCN(CCCN(CCO)CCO)CCO)CCO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


